REACTION_CXSMILES
|
N[C:2]1[C:6]([C:7]#[N:8])=[C:5]([S:9][CH3:10])[S:4][C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12].[I:16]CI.N(OCCC(C)C)=O>C(#N)C.CCCCCC>[C:7]([C:6]1[C:2]([I:16])=[C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[S:4][C:5]=1[S:9][CH3:10])#[N:8]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
NC1=C(SC(=C1C#N)SC)C(=O)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11.6 mL
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Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CCCCCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
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Type
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CUSTOM
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Details
|
stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
to cool to room temperature
|
Type
|
TEMPERATURE
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Details
|
Mixture was cooled down at 0° C.
|
Type
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FILTRATION
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Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 10:1 hexane-acetonitrile mixture (10 mL), 3:1 hexane-ether (10 mL) and hexane (10 mL)
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Type
|
CUSTOM
|
Details
|
The precipitate was dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=C(SC1SC)C(=O)OCC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |